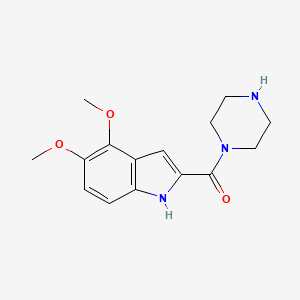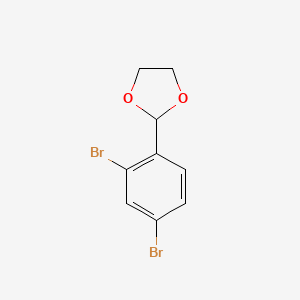![molecular formula C22H23N3OS B14155095 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine CAS No. 306280-99-9](/img/structure/B14155095.png)
2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine is a complex organic compound with a unique structure that combines elements of benzothieno and quinolizine frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine typically involves multiple steps, starting from commercially available reagents. The process often includes cyclization reactions, protection and deprotection steps, and the use of various catalysts to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Julolidine: A structurally similar compound with applications in fluorescent dyes and sensors.
Tetrahydroquinolines: A class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
What sets 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine apart is its unique combination of benzothieno and quinolizine frameworks, which may confer distinct chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
306280-99-9 |
|---|---|
Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-yloxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H23N3OS/c1-2-8-18-16(6-1)19-21(23-13-24-22(19)27-18)26-17-10-9-14-5-3-11-25-12-4-7-15(17)20(14)25/h9-10,13H,1-8,11-12H2 |
InChI Key |
GYESRZURJZMOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=C5CCCN6C5=C(CCC6)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


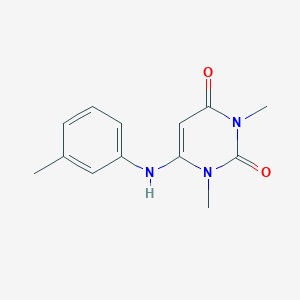
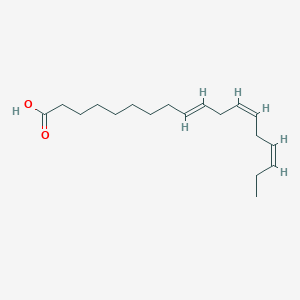

![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
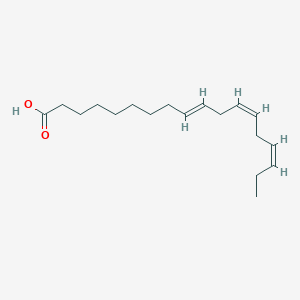
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
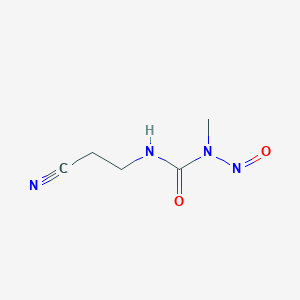
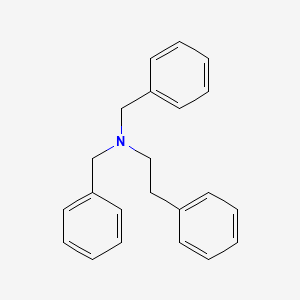
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)

